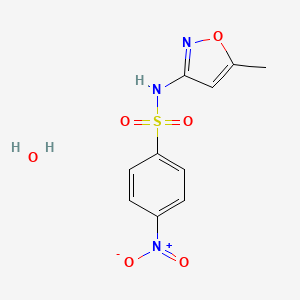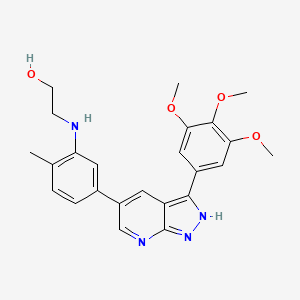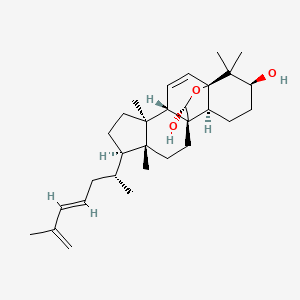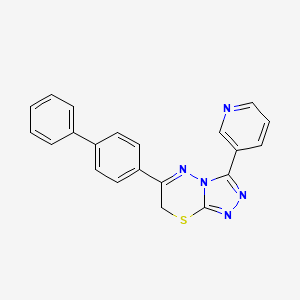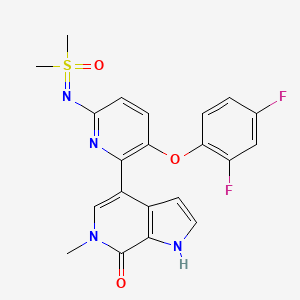
Bet-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-15 is a potent, orally active inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It exhibits significant antiproliferative activity, making it a valuable compound in cancer research and treatment. This compound specifically targets the bromodomains BRD4-BD1 and BRD4-BD2 with IC50 values of 0.64 nM and 0.25 nM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bet-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often studied for their unique biological activities and potential therapeutic applications .
Scientific Research Applications
Bet-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: In biological research, this compound is employed to investigate the function of BET proteins in cellular processes such as gene expression and cell proliferation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated BET protein activity.
Mechanism of Action
Bet-IN-15 exerts its effects by inhibiting the bromodomains of BET proteins, particularly BRD4-BD1 and BRD4-BD2. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression and reduced cell proliferation. The molecular targets and pathways involved in the action of this compound include the regulation of oncogenes and tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
Bet-IN-15 is part of a class of compounds known as BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with similar targets and biological activities.
ABBV-744: A selective BET bromodomain inhibitor used in cancer research.
dBET6: A selective and cell-permeable degrader of BET proteins based on PROTAC technology.
Uniqueness
This compound stands out due to its high potency and oral bioavailability. Its specific inhibition of BRD4-BD1 and BRD4-BD2 with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18F2N4O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[3-(2,4-difluorophenoxy)-6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H18F2N4O3S/c1-27-11-14(13-8-9-24-20(13)21(27)28)19-17(6-7-18(25-19)26-31(2,3)29)30-16-5-4-12(22)10-15(16)23/h4-11,24H,1-3H3 |
InChI Key |
YDEQUCDDNAFAGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=N3)N=S(=O)(C)C)OC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
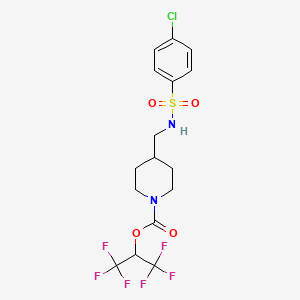
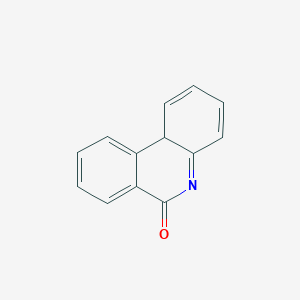
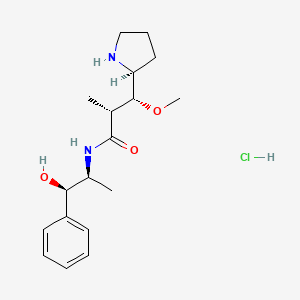
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
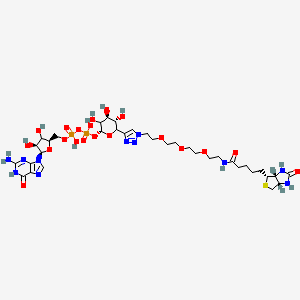
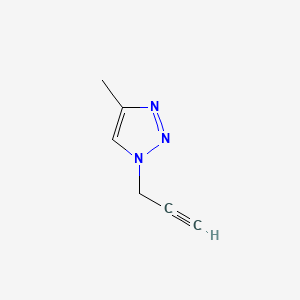
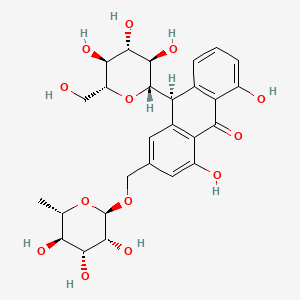
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
